1-Chloro-2-fluoro-5-methyl-3-nitrobenzene
Overview
Description
1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with chlorine, fluorine, methyl, and nitro groups. This compound is part of the broader class of nitroaromatic compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene typically involves multiple steps, including nitration, halogenation, and methylation reactions. One common synthetic route involves the nitration of a suitable precursor, followed by selective halogenation and methylation under controlled conditions . For instance, a Friedel-Crafts acylation followed by nitration and halogenation can be employed to introduce the desired functional groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a strong electron-withdrawing group, directing incoming electrophiles to the meta positions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
1-Chloro-2-fluoro-5-methyl-3-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack at the meta positions . This property is exploited in various synthetic applications to introduce additional functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-3-nitrobenzene
- 1-Chloro-2-methyl-4-nitrobenzene
- 2-Fluoro-5-methyl-1-nitrobenzene
Uniqueness
1-Chloro-2-fluoro-5-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. The presence of both chlorine and fluorine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
1-chloro-2-fluoro-5-methyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCFHQAVJUARY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256111 | |
Record name | Benzene, 1-chloro-2-fluoro-5-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-51-9 | |
Record name | Benzene, 1-chloro-2-fluoro-5-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260790-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-fluoro-5-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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